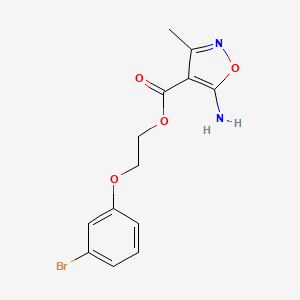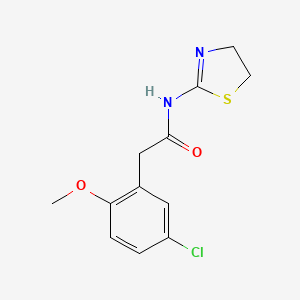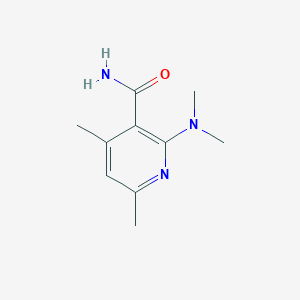![molecular formula C20H32N4O2 B7454549 2-[4-(azepane-1-carbonyl)piperidin-1-yl]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B7454549.png)
2-[4-(azepane-1-carbonyl)piperidin-1-yl]-N-(1-cyanocyclopentyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(azepane-1-carbonyl)piperidin-1-yl]-N-(1-cyanocyclopentyl)acetamide, also known as JNJ-40411813, is a novel compound that has been synthesized and studied for its potential use in scientific research. This compound belongs to the class of piperidine-based compounds and has shown promising results in various studies.
作用機序
2-[4-(azepane-1-carbonyl)piperidin-1-yl]-N-(1-cyanocyclopentyl)acetamide acts as a selective antagonist of the dopamine D2 receptor, which is a key component of the dopamine system. By blocking the activity of this receptor, this compound can modulate the release of dopamine and other neurotransmitters, leading to changes in behavior, mood, and cognition.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in various studies. It has been shown to decrease the release of dopamine in the striatum, which is a key area of the brain involved in motor control and reward processing. Additionally, this compound has been shown to decrease the levels of glutamate in the prefrontal cortex, which is involved in executive function and decision making.
実験室実験の利点と制限
One of the advantages of using 2-[4-(azepane-1-carbonyl)piperidin-1-yl]-N-(1-cyanocyclopentyl)acetamide in lab experiments is its high selectivity for the dopamine D2 receptor, which allows for precise modulation of the dopamine system. Additionally, this compound has been shown to have a good safety profile, with no significant adverse effects reported in animal studies. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several potential future directions for the study of 2-[4-(azepane-1-carbonyl)piperidin-1-yl]-N-(1-cyanocyclopentyl)acetamide. One area of interest is its potential use in the treatment of neurological disorders such as Parkinson's disease and schizophrenia. Additionally, this compound could be used to study the role of dopamine in various physiological and pathological conditions, such as addiction and depression. Finally, further research is needed to optimize the synthesis and formulation of this compound for use in experimental settings.
合成法
The synthesis of 2-[4-(azepane-1-carbonyl)piperidin-1-yl]-N-(1-cyanocyclopentyl)acetamide involves the reaction of 1-cyanocyclopentylamine with 4-(azepan-1-yl)benzoic acid. The resulting intermediate is then reacted with piperidine-1-carbonyl chloride to yield the final product. The synthesis of this compound is a multi-step process that requires careful handling of the reagents and purification of the product.
科学的研究の応用
2-[4-(azepane-1-carbonyl)piperidin-1-yl]-N-(1-cyanocyclopentyl)acetamide has been studied for its potential use in various scientific research applications. It has been shown to exhibit high affinity and selectivity for the dopamine D2 receptor, which makes it a potential candidate for studying the role of dopamine in various physiological and pathological conditions. Additionally, this compound has been studied for its potential use in the treatment of Parkinson's disease, schizophrenia, and other neurological disorders.
特性
IUPAC Name |
2-[4-(azepane-1-carbonyl)piperidin-1-yl]-N-(1-cyanocyclopentyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N4O2/c21-16-20(9-3-4-10-20)22-18(25)15-23-13-7-17(8-14-23)19(26)24-11-5-1-2-6-12-24/h17H,1-15H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGJBGDLIDZNFNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2CCN(CC2)CC(=O)NC3(CCCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(6-amino-1-benzyl-2,4-dioxopyrimidin-5-yl)-N-[2-(cyclohexen-1-yl)ethyl]-5-methylthiophene-2-carboxamide](/img/structure/B7454474.png)
![2-(2-ethylbenzimidazol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B7454486.png)

![3-Methoxy-4-[(3,5-dimethyl-1H-pyrazole-4-yl)sulfonyloxy]benzoic acid methyl ester](/img/structure/B7454495.png)

![N-(1,3-benzodioxol-5-yl)-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide](/img/structure/B7454507.png)
![(3-Amino-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-11-yl)-(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)methanone](/img/structure/B7454517.png)

![3-[[2-(1,3-Benzothiazol-2-yl)piperidin-1-yl]methyl]-6-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7454533.png)



![2-[2-(3-Pyridinyl)ethenyl]quinoline-8-ol](/img/structure/B7454583.png)
